molecular formula C13H10F3NO5 B13156780 (r)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

(r)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Cat. No.: B13156780
M. Wt: 317.22 g/mol
InChI Key: DWWWFCHWHXIPAH-GFCCVEGCSA-N
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Description

(R)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a fluorinated chiral carboxylic acid derivative with a 1,3-dioxoisoindolinylmethyl substituent. Its core structure, 4,4,4-trifluoro-3-hydroxybutanoic acid, is a well-known organofluorine building block used in medicinal chemistry due to the metabolic stability and bioavailability conferred by fluorine atoms . The (R)-enantiomer is synthesized via resolution methods involving chiral auxiliaries, such as (R)-1-phenylethylamine, followed by functionalization to introduce the 1,3-dioxoisoindolinyl group . This compound is of interest in drug development, particularly for targeting enzymes or receptors where stereochemistry and fluorine substitution enhance binding affinity and pharmacokinetics.

Properties

Molecular Formula

C13H10F3NO5

Molecular Weight

317.22 g/mol

IUPAC Name

(3R)-3-[(1,3-dioxoisoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C13H10F3NO5/c14-13(15,16)12(22,5-9(18)19)6-17-10(20)7-3-1-2-4-8(7)11(17)21/h1-4,22H,5-6H2,(H,18,19)/t12-/m1/s1

InChI Key

DWWWFCHWHXIPAH-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@](CC(=O)O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC(=O)O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Step 1: Preparation of the Chiral Intermediate

The initial step involves synthesizing a chiral precursor, typically a (R)-configured 3-hydroxybutanoic acid derivative. This can be achieved through asymmetric reduction of a suitable keto precursor, such as trifluoroacetoacetate, employing enzymatic catalysis or chiral reducing agents.

  • Asymmetric Reduction of Trifluoroacetoacetate:
    This process uses enzymes like alcohol dehydrogenases or chiral metal catalysts to selectively reduce the keto group, yielding the (R)-hydroxy acid with high enantiomeric excess.
    Reaction conditions:
    • Solvent: Aqueous buffer or organic solvents like ethanol.
    • Reducing agent: NADPH-dependent enzymes or chiral hydrides.
    • Temperature: 0–25°C to optimize stereoselectivity.

Step 2: Formation of the Nucleophilic Intermediate

The next step involves converting the hydroxy acid into an activated intermediate, such as an acid chloride, which is more reactive for subsequent coupling.

  • Conversion to Acid Chloride:
    • Reagent: Thionyl chloride or oxalyl chloride.
    • Conditions: Reflux in an inert solvent like dichloromethane under nitrogen atmosphere.
    • Outcome: Formation of the acid chloride intermediate.

Step 3: Coupling with the Dioxoisoindoline Derivative

The key step involves coupling the acid chloride with a nucleophilic species derived from 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amine or a related precursor.

  • Reaction Conditions:
    • Reagent: The amino precursor, often protected as a suitable derivative.
    • Catalyst: Triethylamine or other tertiary amines to scavenge HCl.
    • Solvent: Dichloromethane or tetrahydrofuran (THF).
    • Temperature: 0–25°C to control reaction rate and stereochemistry.

Step 4: Final Oxidation and Purification

The last step involves oxidation or deprotection steps to yield the target compound.

  • Oxidation:

    • Oxidizing agents such as m-CPBA or trifluoroperacetic acid can be used to oxidize intermediate alcohols to the corresponding acids, ensuring the correct oxidation state.
  • Purification:

    • Techniques such as recrystallization, chromatography, or preparative HPLC are employed to isolate the pure (R)-enantiomer.

Asymmetric Synthesis via Enzymatic Reduction

Patent literature indicates that an efficient route involves enzymatic asymmetric reduction of trifluoroacetoacetate derivatives, followed by functionalization with the isoindoline moiety. This approach offers high stereoselectivity and scalability.

  • Key features:
    • Use of recombinant enzymes for enantioselective reduction.
    • Avoidance of racemization and byproduct formation.
    • Suitable for large-scale synthesis.

Baeyer-Villiger Oxidation Strategy

A notable alternative involves the oxidation of a suitable ketone precursor, such as a trifluoro-1-aryl-1-butanone derivative, using Baeyer-Villiger oxidation to form the corresponding hydroxy acid.

  • Oxidizing agents:
    • Trifluoroperacetic acid or m-CPBA.
    • Conditions: Cold temperatures (0–10°C) to control selectivity.
    • Outcome: Formation of the desired hydroxy acid with high optical purity.

This method is advantageous for introducing the hydroxyl group stereoselectively and constructing the core structure efficiently.

Key Research Findings and Data Integration

Methodology Key Reagents Conditions Advantages References
Asymmetric enzymatic reduction Enzymes (e.g., alcohol dehydrogenases) Aqueous buffer, 0–25°C High stereoselectivity, scalable Patent US6639100, literature review
Acid chloride coupling Thionyl chloride, amine derivatives Reflux, inert atmosphere Efficient formation of amide linkage Literature synthesis reports
Baeyer-Villiger oxidation Trifluoroperacetic acid 0–10°C, controlled addition Precise hydroxylation, high purity Chemical patents and research articles

Notes on Optimization and Purity

  • Optical purity is crucial; recrystallization and chiral chromatography are employed to enhance enantiomeric excess.
  • Reaction conditions such as temperature, solvent, and reagent stoichiometry are optimized to maximize yield and stereoselectivity.
  • Protection/deprotection strategies are often used to prevent side reactions and facilitate selective functionalization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutanoic acid moiety, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the dioxoisoindolinyl group, potentially converting it to a more reduced form such as a dihydroisoindolinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydroisoindolinyl derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, ®-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of ®-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the hydroxybutanoic acid moiety facilitates its transport and cellular uptake. The dioxoisoindolinyl group may participate in redox reactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Analogues of 4,4,4-Trifluoro-3-hydroxybutanoic Acid Derivatives

The following table compares structural and synthetic features of (R)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid with related compounds:

Compound Name Molecular Formula Key Substituent Synthesis Method Enantiomeric Excess (ee) Applications
(R)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid C₁₃H₁₀F₃NO₅ 1,3-Dioxoisoindolin-2-ylmethyl Resolution + substitution reactions ~98% Enzyme inhibitors, chiral intermediates
(R)-4,4,4-Trifluoro-3-hydroxybutanoic acid C₄H₅F₃O₃ None (parent compound) Resolution with (R)-1-phenylethylamine ~98% Building block for fluorinated drugs
4,4,4-Trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butanoic acid C₈H₉F₃N₂O₃ 1-Methylimidazol-2-yl Microbial/enzymatic reduction Not reported Potential kinase inhibitors
2-Ethyl-4,4,4-trifluoro-3-hydroxybutanoic acid C₆H₉F₃O₃ Ethyl group at C2 Direct alkylation Racemic Agrochemical intermediates
Key Comparative Analysis

Substituent Effects on Bioactivity

  • The 1,3-dioxoisoindolinylmethyl group may improve binding to hydrophobic enzyme pockets compared to simpler substituents like ethyl or imidazole. This is inferred from its structural similarity to phthalimide-based drugs .
  • The imidazole-containing derivative (C₈H₉F₃N₂O₃) could exhibit distinct activity due to the heterocycle’s ability to coordinate metal ions or participate in hydrogen bonding .
Research Findings and Data
  • Melting Points : The racemic parent acid melts at 78.4–79.2°C, while resolved (R)- or (S)-enantiomers melt at ~44°C, highlighting the impact of chirality on crystallinity .
  • Analytical Data: For (R)-4,4,4-trifluoro-3-hydroxybutanoic acid, elemental analysis matches theoretical values (C: 30.39%, H: 3.19%, F: 36.05%), confirming purity .
  • Commercial Availability : The (R)-enantiomer is sold at $130–$1500/g, reflecting its high value as a chiral intermediate .

Biological Activity

(R)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C12H8F3NO4\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}\text{O}_{4}

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of the isoindoline moiety and subsequent modifications to introduce functional groups such as trifluoromethyl and hydroxybutanoic acid. Detailed methodologies can be found in supporting documents from various chemical journals .

Anticancer Activity

Recent studies have indicated that derivatives of 1,3-dioxoisoindolin compounds exhibit significant anticancer activity. For instance, a related compound (1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea) demonstrated moderate to significant activity against various cancer cell lines, including non-small cell lung cancer and breast cancer cells . The growth inhibition percentages were notably high for certain derivatives:

CompoundCell LineGrowth Inhibition (%)
7cMCF783.48
7aEKVX89.44
7fCAKI-189.58

These findings suggest that the presence of the dioxoisoindolin moiety may enhance the anticancer properties of such compounds.

Antibacterial and Antifungal Activity

The antibacterial efficacy of compounds related to (R)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid has also been evaluated. A study reported that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL . The results are summarized below:

CompoundBacteriaMIC (µg/mL)
1Staphylococcus aureus625
2Enterococcus faecalis1250

Antifungal assessments revealed that many derivatives displayed notable activity against Candida albicans, indicating a broad spectrum of antimicrobial potential .

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Anticancer Efficacy : A study on 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs found that these compounds could inhibit cell growth significantly across multiple cancer types, suggesting a promising avenue for cancer therapy .
  • Antimicrobial Properties : Research on new derivatives of 1,3-dioxolanes showed effective antibacterial and antifungal properties, reinforcing the potential applicability of dioxoisoindoline derivatives in treating infections .

Q & A

Basic Research Questions

Q. What methodologies are employed to synthesize enantiomerically pure (R)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid?

  • Answer : The synthesis typically involves two key steps:

  • Chiral resolution : The trifluoro-hydroxybutanoic acid core (4,4,4-trifluoro-3-hydroxybutanoic acid) is resolved into enantiomers using (R)- or (S)-1-phenylethylamine via diastereomeric salt crystallization. This method achieves ~98% enantiomeric excess (ee) after recrystallization .
  • Functionalization : The 1,3-dioxoisoindolin-2-ylmethyl group is introduced through alkylation or coupling reactions. For example, potassium trifluoroborate intermediates (e.g., ) may facilitate Suzuki-Miyaura cross-coupling to attach aromatic or heterocyclic groups .
    • Validation : Enantiomeric purity is confirmed via Mosher’s method (by derivatizing the hydroxy group with Mosher’s acid chloride and analyzing 1^1H NMR shifts) or chiral HPLC .

Q. How is the absolute configuration of the compound determined experimentally?

  • Answer : X-ray crystallography is the gold standard.

  • Data collection : High-resolution single-crystal X-ray diffraction data are collected using synchrotron radiation or laboratory sources.
  • Refinement : The SHELX suite (e.g., SHELXL) refines the structure, leveraging the Flack parameter to confirm the R configuration at the stereogenic center .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to display atomic displacement parameters and validate stereochemistry .

Q. What analytical techniques are critical for characterizing intermediates and final products?

  • Answer :

  • NMR spectroscopy : 19^{19}F NMR quantifies trifluoromethyl group incorporation and monitors reaction progress. 1^1H/13^{13}C NMR identifies regiochemical outcomes (e.g., coupling site for the dioxoisoindolinyl group) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects impurities (e.g., unreacted starting material).
  • Polarimetry : Optical rotation measurements ([α]D_D) track enantiopurity during synthesis .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and reactivity?

  • Answer : Hydrogen bonding governs packing efficiency and solubility.

  • Graph set analysis ( ) categorizes H-bond motifs (e.g., chains, rings) to predict stability. For example, intramolecular H-bonds between the hydroxy and carbonyl groups may reduce hygroscopicity.
  • Thermogravimetric analysis (TGA) correlates H-bond strength with thermal decomposition profiles. Stronger H-bond networks (e.g., infinite chains) increase melting points .

Q. What challenges arise in refining disordered regions of the crystal structure, and how are they resolved?

  • Answer :

  • Disorder modeling : The SHELXL PART instruction partitions disordered atoms (e.g., flexible dioxoisoindolinylmethyl groups) into multiple sites with occupancy refinement .
  • Constraints : Distance (DFIX) and thermal parameter (SIMU) restraints stabilize refinement for overlapping electron density regions.
  • Validation : The R-factor (<5%) and residual electron density maps (<0.5 eÅ3^{-3}) ensure model accuracy .

Q. How is the compound utilized as a chiral building block in peptide mimetics or fluorinated drug candidates?

  • Answer :

  • Peptide synthesis : The 1,3-dioxoisoindolin-2-yl group acts as a phthalimide-based amine-protecting group. Deprotection (e.g., hydrazinolysis) yields free amines for coupling .
  • Fluorine effects : The CF3_3 group enhances metabolic stability and lipophilicity. In vitro assays (e.g., enzyme inhibition) compare fluorinated vs. non-fluorinated analogs to quantify bioactivity gains .

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